molecular formula C25H28N4O2 B1672115 GR 125743 CAS No. 148547-33-5

GR 125743

Cat. No.: B1672115
CAS No.: 148547-33-5
M. Wt: 416.5 g/mol
InChI Key: GNOXPYACARZYMW-UHFFFAOYSA-N
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Description

GR 125743 is a selective antagonist of the serotonin 1B and serotonin 1D receptors. It is primarily used in scientific research to study the role of these receptors in various physiological and pathological processes. The compound has shown significant selectivity and potency, making it a valuable tool in neuropharmacology and related fields .

Mechanism of Action

Target of Action

GR 125743, also known as N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide, is a selective antagonist for the 5-HT1B/1D receptors . These receptors are a class of serotonin G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission .

Mode of Action

As an antagonist, this compound binds to the 5-HT1B/1D receptors and blocks their activity. This prevents the binding of serotonin (5-HT), a neurotransmitter, to these receptors, thereby inhibiting the downstream effects of serotonin signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin signaling pathway . By blocking the 5-HT1B/1D receptors, this compound disrupts the normal functioning of this pathway, which can have various downstream effects depending on the specific physiological context .

Pharmacokinetics

It is known that the compound is soluble in ethanol , which suggests that it may be well-absorbed in the body

Result of Action

In vivo studies have shown that this compound can produce significant decreases in extracellular 5-HT in the frontal cortex of the conscious guinea pig . This suggests that the compound’s action can lead to a decrease in serotonin signaling in the brain, which may have implications for conditions such as Parkinson’s disease and cardiovascular diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in ethanol suggests that its absorption and distribution in the body may be affected by the presence of alcohol Additionally, factors such as pH, temperature, and the presence of other substances in the body could potentially influence the compound’s stability and activity.

Biochemical Analysis

Biochemical Properties

GR 125743 interacts with the serotonin 5-HT1B and 5-HT1D receptors . It shows approximately 100-fold selectivity over other 5-HT receptors . This interaction plays a crucial role in biochemical reactions, particularly those involving serotonin neurotransmission .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating serotonin neurotransmission . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the serotonin 5-HT1B and 5-HT1D receptors . This binding inhibits the activity of these receptors, thereby influencing serotonin neurotransmission . The compound’s effects at the molecular level include changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound is stable and does not degrade quickly . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At certain thresholds, the compound can have significant effects on serotonin neurotransmission . High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the serotonin neurotransmission pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is likely associated with the serotonin 5-HT1B and 5-HT1D receptors to which it binds . This localization can affect the compound’s activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GR 125743 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzamide core, followed by the introduction of the piperazine moiety. The final product is obtained through purification and crystallization processes. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency. Quality control measures are implemented at various stages to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

GR 125743 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

GR 125743 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GR 125743 is unique due to its high selectivity for serotonin 1B and serotonin 1D receptors, which distinguishes it from other serotonin receptor antagonists. This selectivity allows for more precise studies of these specific receptor subtypes, making this compound a valuable tool in both basic and applied research .

Properties

IUPAC Name

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-18-16-20(4-6-22(18)19-8-10-26-11-9-19)25(30)27-21-5-7-24(31-3)23(17-21)29-14-12-28(2)13-15-29/h4-11,16-17H,12-15H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOXPYACARZYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCN(CC3)C)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.